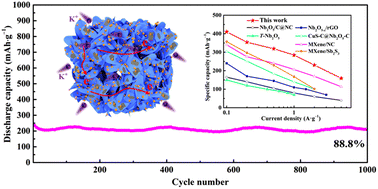In situ built nanoconfined Nb2O5 particles in a 3D interconnected Nb2C MXene@rGO conductive framework for high-performance potassium-ion batteries†
Inorganic Chemistry Frontiers Pub Date: 2023-11-10 DOI: 10.1039/D3QI01775C
Abstract
Exploring novel anode materials with excellent electrochemical performance is of great significance for the development of potassium-ion batteries (KIBs). Here, a 3D interconnected Nb2C/rGO conductive framework with in situ generated Nb2O5 nanoparticles (Nb2O5/Nb2C/rGO) is successfully constructed by a simple one-step hydrothermal method and subsequent freeze-drying and annealing treatments. The unique structure formed by the intimate contact of the three components has a 3D conductive network, abundant pores and a large specific surface area, which can not only inhibit the self-restacking of Nb2C nanosheets and the agglomeration of Nb2O5 nanoparticles and alleviate the volume change during the charge–discharge process, but also expose more active sites and provide unimpeded channels for the diffusion of K+ and infiltration of the electrolyte. Meanwhile, Nb2O5 nanoparticles produced by in situ oxidation of surface Nb2C and the residual subsurface Nb2C with a low potassium ion diffusion barrier and a high conductivity can shorten the diffusion distance and promote the diffusion kinetics of electrons/ions. Benefiting from the elaborately designed structure and synergistic effects of three different components, as an anode for KIBs, the resulting Nb2O5/Nb2C/rGO exhibits a superior specific capacity of 410.6 mA h g−1 after 100 cycles at 0.1 A g−1, an exceptional rate performance of 159.0 mA h g−1 at 5 A g−1, a capacity retention of 88.8% and a coulombic efficiency over 99.8% after 1000 cycles at 2.0 A g−1. Moreover, Nb2O5/Nb2C/rGO also shows a good potassium storage performance in a KIB full-cell. Furthermore, the combined potassium storage mechanism of K+ intercalation/deintercalation is revealed by CV and in/ex situ analyses. This work can provide more meaningful guidance for the rational design and construction of anode materials for high-performance KIBs.


Recommended Literature
- [1] Modulating the generation of long-lived charge separated states exclusively from the triplet excited states in palladium porphyrin–fullerene conjugates†
- [2] Oxidation of olefins using molecular oxygen catalyzed by a part per million level of recyclable copper catalyst under mild conditions†
- [3] The determination of thiourea by oxidation with selenious acid
- [4] Tools for overcoming reliance on energy-based measures in chemistry: a tutorial review†
- [5] Back cover
- [6] Broadband graphene-based photoacoustic microscopy with high sensitivity†
- [7] An all-female graduate student organization participating in chemistry outreach: a case study characterizing leadership in the community of practice
- [8] DNA-based routes to semiconducting nanomaterials
- [9] Determination of Cl/C and Br/C ratios in pure organic solids using laser-induced plasma spectroscopy in near vacuum ultraviolet†
- [10] The role of hydroxygeraniol and hydroxynerol in the biosynthesis of loganin and indole alkaloids

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 11100-24-6
-
CAS no.: 1115-82-8
-
CAS no.: 14674-74-9









